
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide is an organic compound that features a benzamide core with a tert-butylsulfamoyl group attached via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide can be achieved through a multi-step process. One common method involves the Ritter reaction, where a nitrile reacts with a tertiary alcohol in the presence of a strong acid to form the desired amide . The reaction typically requires a catalyst such as sulfated polyborate, which provides both Lewis and Bronsted acidity, facilitating the reaction under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like silica-supported sulfonic acid or silica-bonded N-propyl sulphamic acid can be employed to improve the reaction’s scalability and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: N-bromosuccinimide, sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This inhibition can occur through the formation of covalent bonds or reversible interactions, depending on the specific target and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)sulfamoyl chloride: A versatile electrophilic reagent used in organic synthesis.
N-(tert-Butyl)benzamide: A simpler analog used in various synthetic applications.
Uniqueness
The presence of the tert-butylsulfamoyl group enhances its stability and reactivity compared to simpler analogs, making it a valuable compound in both research and industrial contexts .
Propiedades
Número CAS |
85344-43-0 |
|---|---|
Fórmula molecular |
C13H20N2O3S |
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
N-[2-(tert-butylsulfamoyl)ethyl]benzamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)15-19(17,18)10-9-14-12(16)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3,(H,14,16) |
Clave InChI |
DSBHBZWQAIDWTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


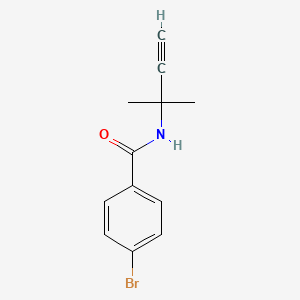

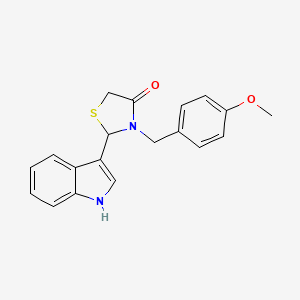
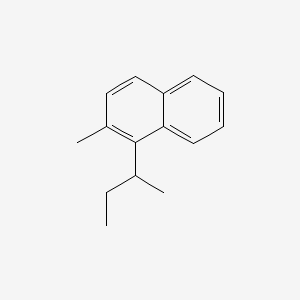
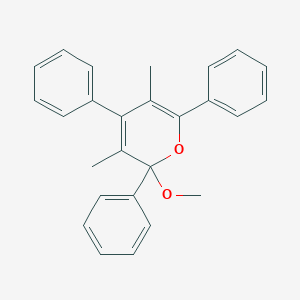
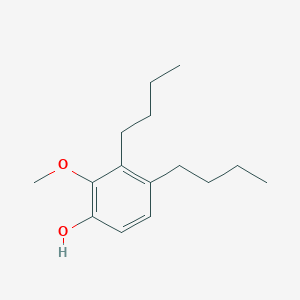
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)

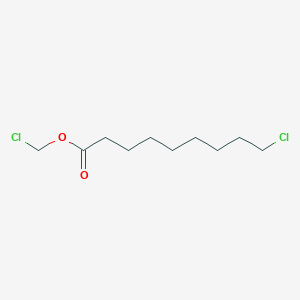
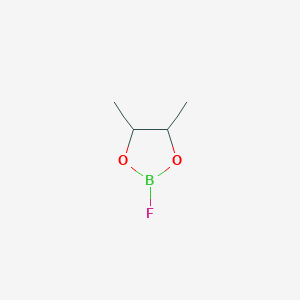
![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)

